5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

Lipophilicity Drug-likeness Permeability prediction

5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS 1708250-98-9; molecular formula C₈H₉ClO₄S; MW 236.67 g/mol) is a heterocyclic thiophene-2-carboxylic acid derivative bearing three chemically orthogonal functional groups: a chlorine atom at the 5-position, a 2-methoxyethoxy ether side chain at the 3-position, and a carboxylic acid at the 2-position. This substitution pattern distinguishes it from simpler 5-halo-thiophene-2-carboxylic acid analogs that lack the solubility-modulating 3-alkoxy chain, as well as from its 4-chloro positional isomer (CAS 1707727-83-0), which presents a different regiochemical environment for electrophilic aromatic substitution and cross-coupling reactivity.

Molecular Formula C8H9ClO4S
Molecular Weight 236.67 g/mol
Cat. No. B12074720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
Molecular FormulaC8H9ClO4S
Molecular Weight236.67 g/mol
Structural Identifiers
SMILESCOCCOC1=C(SC(=C1)Cl)C(=O)O
InChIInChI=1S/C8H9ClO4S/c1-12-2-3-13-5-4-6(9)14-7(5)8(10)11/h4H,2-3H2,1H3,(H,10,11)
InChIKeyGFAQICTZFKQLBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid: A Tri-Functional Thiophene Building Block for Medicinal Chemistry and Cross-Coupling Applications


5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS 1708250-98-9; molecular formula C₈H₉ClO₄S; MW 236.67 g/mol) is a heterocyclic thiophene-2-carboxylic acid derivative bearing three chemically orthogonal functional groups: a chlorine atom at the 5-position, a 2-methoxyethoxy ether side chain at the 3-position, and a carboxylic acid at the 2-position [1]. This substitution pattern distinguishes it from simpler 5-halo-thiophene-2-carboxylic acid analogs that lack the solubility-modulating 3-alkoxy chain, as well as from its 4-chloro positional isomer (CAS 1707727-83-0), which presents a different regiochemical environment for electrophilic aromatic substitution and cross-coupling reactivity . The compound belongs to a class of thiophene carboxylic acids that have been crystallographically characterized as D-amino acid oxidase (DAO) inhibitors, with structure–activity relationship (SAR) studies demonstrating that substituent size and position on the thiophene ring critically modulate target engagement [2].

Why 5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid Cannot Be Replaced by Simpler Thiophene-2-Carboxylic Acid Analogs


Generic substitution with 5-chlorothiophene-2-carboxylic acid or unsubstituted thiophene-2-carboxylic acid fails because these simpler analogs lack the 3-(2-methoxyethoxy) side chain that provides a distinct combination of lipophilicity modulation (computed XLogP3 of 2.2 for the target compound versus 2.4 for 5-chlorothiophene-2-carboxylic acid), hydrogen-bond acceptor capacity (5 H-bond acceptors versus 2), and synthetic derivatization potential [1]. The SAR landscape established by Kato et al. (2018) demonstrates that substituent identity at the 3-position of thiophene-2-carboxylic acids is not functionally silent: the introduction of large branched side chains at the 3-position markedly decreases DAO inhibitory potency (IC₅₀ >100 μM for branched-chain analogs versus 0.72 μM for the 5-chloro parent), meaning that structural modifications in this region carry quantifiable pharmacological consequences [2]. Furthermore, the 5-chloro regiochemistry distinguishes this compound from its 4-chloro positional isomer in cross-coupling applications, as the 5-position (adjacent to the ring sulfur) exhibits different electronic activation and steric accessibility in palladium-catalyzed reactions compared to the 4-position, a distinction documented in thiophene synthetic methodology [3].

Quantitative Differentiation Evidence for 5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid Versus Closest Analogs


Computed Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Count Differentiate the Target Compound from 5-Chlorothiophene-2-Carboxylic Acid

The target compound exhibits a computed XLogP3-AA of 2.2 compared to 2.4 for 5-chlorothiophene-2-carboxylic acid, a difference of Δ = −0.2 log units indicating moderately lower lipophilicity conferred by the 3-(2-methoxyethoxy) side chain [1]. The hydrogen-bond acceptor count increases from 2 (5-chlorothiophene-2-carboxylic acid) to 5 (target compound), and the topological polar surface area rises to 84 Ų, suggesting enhanced aqueous solubility and altered permeability characteristics relative to the simpler analog lacking the ether side chain . These computed properties are relevant for medicinal chemistry programs where logP modulation and solubility optimization are critical parameters for lead selection.

Lipophilicity Drug-likeness Permeability prediction

DAO Inhibitory Potency: Class-Level SAR Predicts Reduced Target Engagement for the 3-(2-Methoxyethoxy)-Substituted Analog Relative to the Unsubstituted 5-Chloro Parent

The Kato et al. (2018) SAR study establishes that 5-chlorothiophene-2-carboxylic acid inhibits human DAO with an IC₅₀ of 0.72 μM (720 nM) at pH 8.5, 23 °C [1]. Critically, the same study demonstrates that introduction of a large branched side chain at the 3-position of the thiophene ring markedly decreases potency, with compounds 1s, 1t, 1u, and 1v (all bearing branched 3-substituents) exhibiting IC₅₀ values >100 μM — a >139-fold loss in activity [2]. While the exact IC₅₀ of the target compound (bearing a linear 3-(2-methoxyethoxy) chain) has not been published, the SAR trend indicates that any 3-substitution larger than hydrogen is expected to reduce DAO potency relative to the unsubstituted 5-chloro parent. This class-level inference is further supported by the MI-2 MALT1 inhibitor SAR study (Wu et al., 2018), which found that the 2-methoxyethoxy side chain has negligible impact on MALT1 inhibitory activity and can be replaced by hydroxyl-terminated chains with retained or enhanced potency, suggesting that the 3-(2-methoxyethoxy) group is not a pharmacophoric driver but rather a physicochemical modulator [3].

D-Amino acid oxidase Enzyme inhibition Structure-activity relationship

Regiochemical Differentiation: 5-Chloro Versus 4-Chloro Positional Isomerism Affects Cross-Coupling Reactivity and Synthetic Utility

The target compound (5-chloro isomer, CAS 1708250-98-9) and its 4-chloro positional isomer (CAS 1707727-83-0) share identical molecular formula (C₈H₉ClO₄S) and molecular weight (236.67 g/mol) but differ in the position of the chlorine substituent on the thiophene ring [1]. In thiophene chemistry, the 5-position (α-position adjacent to sulfur) is electronically distinct from the 4-position (β-position), with the α-position generally exhibiting higher reactivity in palladium-catalyzed cross-coupling reactions due to greater electron deficiency imparted by the adjacent sulfur atom [2]. This regiochemical difference means the two isomers are not interchangeable in synthetic sequences: the 5-chloro isomer provides a cross-coupling handle at the electronically activated α-position while the 3-(2-methoxyethoxy) group occupies the β-position, whereas the 4-chloro isomer places the reactive chlorine at the less activated β-position. Patent literature on thiophene-2-carboxylic acid derivatives (US 5,352,692) explicitly claims compounds where chlorine substitution at position 3 or 4 (equivalent to position 4 or 5 on the target scaffold) delineates distinct thromboxane synthetase inhibitory profiles, demonstrating that the position of chlorine substitution carries pharmacological as well as synthetic consequences [3].

Cross-coupling Regioselectivity Synthetic methodology

Synthetic Handle Orthogonality: The Target Compound Offers Three Chemically Distinct Derivatization Sites Versus Two in 5-Chlorothiophene-2-Carboxylic Acid

The target compound possesses three chemically orthogonal functional groups: (i) a carboxylic acid at C-2 suitable for amidation, esterification, or reduction; (ii) a chlorine at C-5 suitable for Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann-type cross-coupling; and (iii) a 3-(2-methoxyethoxy) side chain providing a non-reactive solubilizing group that can be further derivatized via ether cleavage or functional group interconversion [1]. In contrast, 5-chlorothiophene-2-carboxylic acid offers only two handles (COOH and Cl), and 3-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS 30490-97-2, MW 202.23) lacks the chlorine cross-coupling site entirely . The target compound's 3-(2-methoxyethoxy) group is distinct from the methylthio-substituted analog 4-chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid, which bears an additional sulfur-based nucleophile at the 5-position that can interfere with chemoselective transformations at the chlorine or carboxylic acid sites . This triad of orthogonal handles makes the target compound uniquely suited for sequential, chemoselective derivatization strategies in library synthesis.

Synthetic building block Orthogonal functionalization Medicinal chemistry

Optimal Procurement and Application Scenarios for 5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Modulated Lipophilicity Without Sacrificing a Cross-Coupling Handle

In lead optimization programs where a thiophene-2-carboxylic acid scaffold requires reduced lipophilicity (XLogP3 = 2.2 versus 2.4 for the 5-chlorothiophene-2-carboxylic acid parent) while retaining both a carboxylic acid for amide bond formation and an aryl chloride for late-stage diversification via Suzuki coupling, the target compound is the appropriate choice. The −0.2 logP differential and tripled H-bond acceptor count (5 vs 2) provide measurable physicochemical advantages that simpler analogs cannot match without additional synthetic steps [1]. However, if the application requires maximal DAO inhibitory potency, the unsubstituted 5-chlorothiophene-2-carboxylic acid (IC₅₀ = 0.72 μM) should be selected instead, as the 3-(2-methoxyethoxy) group is predicted to attenuate target engagement based on class-level SAR [2].

Sequential Chemoselective Library Synthesis Requiring Three Orthogonal Derivatization Sites on a Thiophene Core

For parallel or sequential library synthesis where each functional group must be addressed independently—carboxylic acid first (amide/ester formation), chlorine second (cross-coupling), and ether side chain third (if deprotection or modification is desired)—the target compound's orthogonal triad provides a unique synthetic advantage over 5-chlorothiophene-2-carboxylic acid (2 handles) and 3-(2-methoxyethoxy)thiophene-2-carboxylic acid (also 2 handles, but lacking the cross-coupling site) [1]. The absence of a competing methylthio nucleophile at the 5-position further distinguishes it from 4-chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid, reducing chemoselectivity conflicts [2].

Synthetic Route Scouting at the α-Position of Thiophene for Palladium-Catalyzed Cross-Coupling Optimization

When a synthetic route requires a chlorine leaving group at the electronically activated α-position (C-5, adjacent to sulfur) of a thiophene-2-carboxylic acid scaffold for Suzuki–Miyaura or Buchwald–Hartwig coupling, the target compound (5-chloro) should be specified rather than its 4-chloro positional isomer (CAS 1707727-83-0) [1]. The α-position in thiophenes is generally more reactive toward oxidative addition with Pd(0) catalysts than the β-position, and procurement of the incorrect positional isomer can result in failed coupling reactions or unacceptably low yields, particularly with electron-rich or sterically hindered coupling partners [2]. Both isomers share identical molecular weight (236.67 g/mol), making them indistinguishable by mass-based analytical methods alone; explicit CAS number verification (1708250-98-9) is therefore essential at the point of procurement.

Materials Science Research Leveraging Ether-Functionalized Thiophenes for Solubility-Enhanced Conjugated Systems

The 3-(2-methoxyethoxy) side chain on the target compound is structurally analogous to the solubilizing ether chains used in poly(3-alkoxythiophene) conductive polymers, where methoxyethoxy substitution has been demonstrated to impart organic solvent solubility and processability [1]. The target compound's carboxylic acid functionality provides an anchoring or conjugation point not available in simple 3-(2-methoxyethoxy)thiophene monomers. For research programs developing solution-processable thiophene-based organic electronic materials, sensors, or electroactive self-assembled monolayers, this compound offers a functionalized monomer precursor combining the solubility benefits of the ether side chain with the synthetic versatility of both a cross-coupling site (5-Cl) and a tethering group (2-COOH) [2].

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